N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine
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Overview
Description
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with a methyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds such as n4-substituted sulfonamides have been reported to inhibit dihydrofolate reductase (dhfr) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
Based on the structural similarity to n4-substituted sulfonamides, it can be hypothesized that this compound may interact with its target enzyme (like dhfr) and inhibit its function . This inhibition could lead to disruption of the tetrahydrofolate synthesis pathway, thereby affecting DNA synthesis and cell growth .
Biochemical Pathways
If we consider its potential inhibition of dhfr, it could affect the tetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, its inhibition could lead to impaired DNA synthesis and cell growth .
Result of Action
Based on its potential inhibition of dhfr, it could lead to impaired dna synthesis and cell growth . This could potentially result in the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine typically involves the reaction of 4-chloroaniline with 2-methylpyrimidine-4,6-diamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction may also involve the use of catalysts or other reagents to enhance the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-2-(4-(piperidin-1-ylsulfonyl)phenylamino)acetamide: Known for its antimicrobial and anticancer activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and antiproliferative properties.
2-tert-Butyl-4-(4-chlorophenyl)oxazole: Exhibits antibacterial potential against various organisms.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of the similar compounds listed above.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDGSFSSNMJTFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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